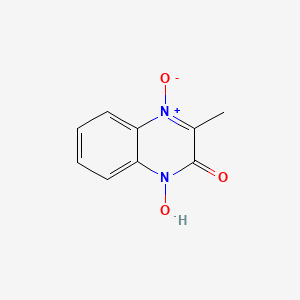1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
CAS No.: 26438-48-2
Cat. No.: VC3822434
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26438-48-2 |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
| Standard InChI | InChI=1S/C9H8N2O3/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,14H,1H3 |
| Standard InChI Key | SRRXNHVIQLCYMO-UHFFFAOYSA-N |
| SMILES | CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |
| Canonical SMILES | CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound is systematically named 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one, with alternative designations including 4-hydroxy-2-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide and 1-hydroxy-3-methylquinoxalin-2(1H)-one 4-oxide . Its molecular formula is C₉H₈N₂O₃, and it has a molecular weight of 192.17 g/mol .
Structural Characterization
The compound’s structure features a quinoxaline core with:
-
A hydroxyl group (-OH) at position 1.
-
A methyl group (-CH₃) at position 3.
SMILES Notation: CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-]
InChI Key: SRRXNHVIQLCYMO-UHFFFAOYSA-N .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 230°C (in ethanol) | |
| Boiling Point | 429.4±28.0°C (predicted) | |
| Density | 1.48±0.1 g/cm³ (predicted) | |
| pKa | 5.52±0.40 (predicted) | |
| Solubility | Moderate in polar solvents |
The compound exists as a solid at room temperature, with moderate solubility in polar solvents like ethanol due to hydrogen-bonding interactions from its hydroxyl and carbonyl groups .
Applications in Research and Industry
Medicinal Chemistry
-
Drug Discovery: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents .
-
Prodrug Design: The N-oxide group may enhance bioavailability through redox-activated targeting .
Material Science
-
Coordination Polymers: Potential ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor sites .
-
Electron-Transport Materials: Investigated for organic semiconductors .
| Hazard | Precaution | Source |
|---|---|---|
| Irritant (skin/eyes) | Use gloves, goggles, and lab coat | |
| Environmental toxicity | Avoid aqueous release |
Safety data sheets (SDS) recommend handling in well-ventilated areas and disposal via licensed waste management services .
Recent Advances and Research Directions
Patent Analysis
-
WO2022020752A1: Explores quinoxaline derivatives in liquid crystal scaffolds for drug delivery .
-
US8124101B2: Mentions structurally related compounds in antiviral applications .
Computational Studies
Molecular docking simulations predict strong binding affinity for E. coli DNA gyrase (PDB ID: 1KZN), supporting antimicrobial potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume